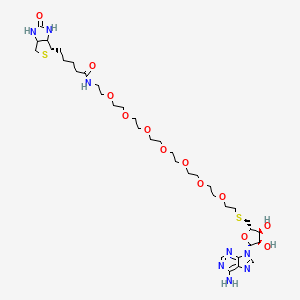

Biotin-PEG7-C2-S-Vidarabine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H60N8O12S2 |

|---|---|

Molecular Weight |

861.0 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |

InChI |

InChI=1S/C36H60N8O12S2/c37-33-30-34(40-23-39-33)44(24-41-30)35-32(47)31(46)26(56-35)22-57-20-19-55-18-17-54-16-15-53-14-13-52-12-11-51-10-9-50-8-7-49-6-5-38-28(45)4-2-1-3-27-29-25(21-58-27)42-36(48)43-29/h23-27,29,31-32,35,46-47H,1-22H2,(H,38,45)(H2,37,39,40)(H2,42,43,48)/t25?,26-,27+,29?,31-,32-,35-/m1/s1 |

InChI Key |

BZCFAFFTDUAGLF-WYGXRPJOSA-N |

Isomeric SMILES |

C1C2C([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCSC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCSCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of Biotin-PEG7-C2-S-Vidarabine in Targeted Protein Degradation

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing bifunctional molecules to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins. This guide explores the theoretical mechanism of action of Biotin-PEG7-C2-S-Vidarabine , a novel compound structured as a potential Proteolysis-Targeting Chimera (PROTAC). While specific experimental data for this molecule is not yet publicly available, this document constructs a putative mechanism based on the known functions of its constituent parts: the adenosine analog Vidarabine as the target-binding warhead, a flexible PEG7 linker, and a biotin moiety for potential E3 ligase recruitment. We delineate the hypothetical signaling pathway, propose key experiments for its validation, and present illustrative data to guide future research.

Introduction to Targeted Protein Degradation

TPD is a powerful strategy that overcomes the limitations of traditional small-molecule inhibitors. Instead of merely blocking a protein's function, TPD removes the entire protein from the cell. The most prominent TPD approach involves PROTACs, which are heterobifunctional molecules comprising three key components:

-

A Protein of Interest (POI) Ligand: Binds to the target protein intended for degradation.

-

An E3 Ubiquitin Ligase Ligand: Recruits an E3 ligase, an enzyme that "tags" proteins for destruction.

-

A Linker: Covalently connects the two ligands, enabling the formation of a stable ternary complex between the target protein and the E3 ligase.

This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, freeing the PROTAC molecule to repeat the cycle.

Molecular Dissection of this compound

The structure of this compound suggests a design consistent with TPD principles.

-

Target-Binding Warhead: Vidarabine Vidarabine (also known as ara-A) is a nucleoside analog of adenosine with established antiviral activity.[1][2] Its mechanism involves the inhibition of DNA synthesis.[2][3] As an adenosine analog, Vidarabine's most probable cellular targets for a TPD strategy would be enzymes involved in adenosine metabolism. A prime candidate is Adenosine Deaminase Acting on RNA (ADAR1) , an enzyme that converts adenosine to inosine in double-stranded RNA and has been implicated in oncology and autoimmune diseases.[4] Recent research has demonstrated the feasibility of inducing targeted degradation of ADAR1, making it a plausible target for a Vidarabine-based degrader.[4] Another potential target is Adenosine Deaminase (ADA), a key enzyme in purine metabolism.[1][5]

-

Linker: PEG7-C2-S This component is a polyethylene glycol (PEG) linker. PEG linkers are widely used in PROTAC design to provide the necessary length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.

-

E3 Ligase-Recruiting Moiety: Biotin The use of biotin as an E3 ligase recruiter is unconventional. Standard PROTACs typically employ ligands for well-characterized E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[6][7] The presence of biotin suggests several putative mechanisms:

-

Recruitment via an Engineered System: The most probable application is in a controlled experimental setting where biotin recruits a fusion protein of streptavidin (or avidin) and an E3 ligase. This powerful research tool allows for the precise study of degradation dynamics.

-

Proximity-Dependent Labeling: Biotin may be used for assay purposes, such as in proximity-dependent biotinylation (e.g., using an AirID-E3 ligase fusion) to identify and confirm the formation of the ternary complex in vitro or in cells.[8]

-

Recruitment of a Novel E3 Ligase: While speculative, biotin could potentially recruit an as-yet-unidentified endogenous E3 ligase that has a natural affinity for biotin or a biotin-binding protein.

-

Proposed Mechanism of Action

Based on the analysis of its components, this compound is hypothesized to function as a PROTAC, inducing the degradation of an adenosine-binding protein. The proposed catalytic cycle is as follows:

-

Ternary Complex Formation: The Vidarabine moiety binds to the target protein (e.g., ADAR1), and the biotin moiety binds to its corresponding E3 ligase partner (e.g., a Streptavidin-E3 ligase fusion protein). The PEG7 linker enables the formation of a stable POI-PROTAC-E3 ligase ternary complex.

-

Ubiquitination: Upon complex formation, the recruited E3 ligase facilitates the transfer of ubiquitin molecules to surface-exposed lysine residues on the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome.

-

Degradation and Recycling: The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can induce the degradation of another target protein molecule.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vidarabine - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]

- 8. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Biotin-PEG7-C2-S-Vidarabine

Disclaimer: The compound Biotin-PEG7-C2-S-Vidarabine is a specialized chemical probe that is not widely described in publicly available literature. This guide, therefore, presents a scientifically plausible, hypothetical framework for its synthesis and properties based on established principles of bioconjugation chemistry and the known characteristics of its constituent components: Biotin, a PEG7 linker, a thioether bond, and the antiviral nucleoside analog, Vidarabine. The experimental protocols and data provided are predictive and would require empirical validation.

Introduction

Vidarabine (ara-A) is an antiviral agent known to interfere with the synthesis of viral DNA, showing activity against herpes viruses and poxviruses.[1][2] Its therapeutic potential is often limited by factors such as poor solubility and rapid metabolism. To overcome these limitations and to develop tools for biological studies, Vidarabine can be conjugated to other molecules. The functionalization with a Biotin-PEG linker creates a versatile chemical probe.

This guide details the theoretical synthesis, and predicted chemical and biological properties of this compound. The molecule's design incorporates:

-

Vidarabine: The active antiviral compound.[1]

-

Biotin: A high-affinity ligand for streptavidin and avidin, enabling detection, purification, and immobilization.[3][4]

-

PEG7 Linker: A seven-unit polyethylene glycol spacer that enhances aqueous solubility, reduces steric hindrance, and improves pharmacokinetic properties.[3][5]

-

C2-S Linker: A two-carbon thioether linkage, providing a stable covalent connection between the PEG moiety and Vidarabine.

This molecule is designed for use in biochemical assays, drug delivery studies, and as a probe for identifying Vidarabine's cellular targets and mechanisms of action.

Proposed Synthesis Pathway

The synthesis of this compound is proposed as a multi-step process. The overall strategy involves preparing a thiol-functionalized Vidarabine derivative and reacting it with an activated Biotin-PEG7 linker. The primary 5'-hydroxyl group of Vidarabine's arabinose sugar is the most likely site for modification to preserve its biological activity.[6]

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 5'-Thio-Vidarabine

-

Protection of Hydroxyl Groups: Selectively protect the 5'-hydroxyl group of Vidarabine using a bulky protecting group like tert-butyldimethylsilyl chloride (TBDMS-Cl). The 2' and 3' hydroxyls can then be activated, for example, by tosylation (Ts-Cl).

-

Thiolation: Introduce a thiol group by nucleophilic substitution. This can be achieved by reacting the tosylated intermediate with a thiolating agent like potassium thioacetate.

-

Deprotection and Reduction: Remove the protecting groups and reduce the thioacetate to a free thiol using a reducing agent like Dithiothreitol (DTT) under basic conditions (e.g., ammonium hydroxide).

-

Purification: The resulting 5'-Thio-Vidarabine derivative should be purified using reverse-phase High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 2: Conjugation to Biotin-PEG7-Maleimide

-

Reaction Setup: Dissolve the purified 5'-Thio-Vidarabine and a commercially available Biotin-PEG7-Maleimide linker in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0) with an organic co-solvent like Dimethylformamide (DMF) to ensure solubility.[7]

-

Coupling Reaction: The thiol group of Vidarabine will react with the maleimide group of the Biotin-PEG7 linker to form a stable thioether bond.[8] The reaction is typically carried out at room temperature for 2-4 hours.

-

Monitoring: The reaction progress should be monitored by HPLC to track the consumption of starting materials and the formation of the product.

-

Purification: The final product, this compound, is purified from unreacted starting materials and byproducts using preparative HPLC. The fractions containing the desired product are collected, pooled, and lyophilized.

-

Characterization: The final compound's identity and purity are confirmed by analytical HPLC, high-resolution MS, and NMR.

Chemical and Physical Properties

The properties of the final conjugate are predicted based on the characteristics of its components.

Predicted Physicochemical Properties

| Property | Vidarabine (Parent Drug) | This compound (Predicted) | Rationale for Change |

| Molecular Weight | 267.24 g/mol [9] | ~975 g/mol | Addition of the Biotin-PEG7-C2-S linker. |

| Aqueous Solubility | Low (>40.1 µg/mL)[10] | Significantly Increased | The hydrophilic PEG7 chain greatly enhances water solubility.[3][5] |

| LogP | -2.115[10] | Higher (less negative) | The biotin and linker add lipophilic character, though the PEG portion maintains overall hydrophilicity. |

| Stability | Susceptible to deamination by adenosine deaminase.[7] | Potentially Increased | The bulky Biotin-PEG linker may provide steric hindrance, slowing enzymatic degradation. |

| Appearance | White to off-white crystalline powder.[10] | White to off-white solid/lyophilized powder. | Expected to be similar to the parent compound. |

| Storage | Store at <40°C, avoid freezing.[10] | Store at -20°C in a desiccated environment. | Standard for complex biomolecules to prevent degradation. |

Biological Activity and Mechanism of Action

The biological activity of the conjugate is expected to be mediated by the Vidarabine moiety.

Mechanism of Action

Vidarabine is a prodrug that must be phosphorylated by cellular kinases to its active triphosphate form, ara-ATP.[11][12] Ara-ATP inhibits viral DNA synthesis through two primary mechanisms:

-

Competitive Inhibition: Ara-ATP competes with the natural substrate, dATP, for the active site of viral DNA polymerase.[11]

-

Chain Termination: When incorporated into the growing viral DNA strand, ara-ATP prevents the formation of subsequent phosphodiester bonds, terminating DNA elongation and leading to non-functional, unstable DNA.[11]

The Biotin-PEG7 conjugate is designed to retain this mechanism. The linker is attached at the 5' position of the sugar, which should still allow for phosphorylation at the now-modified 5' end, although the efficiency might be altered compared to the parent drug.

Signaling Pathway Diagram

Caption: Vidarabine's intracellular activation and mechanism of action.

Applications and Future Directions

This compound is a valuable tool for researchers in drug development and virology.

-

Affinity Pull-Down Assays: The biotin tag allows for the isolation and identification of Vidarabine-binding proteins and cellular targets using streptavidin-coated beads.

-

Mechanism of Action Studies: The probe can be used to study the cellular uptake, intracellular trafficking, and metabolic fate of Vidarabine.

-

Diagnostic Assays: It can be employed in the development of enzyme-linked immunosorbent assays (ELISAs) or other high-throughput screening platforms.[13]

-

Drug Delivery Systems: The PEG linker improves solubility and stability, making it a model compound for studying targeted drug delivery systems.[14]

Future work could involve synthesizing this probe with a cleavable linker to release unmodified Vidarabine inside the cell, or incorporating a fluorescent dye for direct visualization in cellular imaging studies.

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 5. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cas 5536-17-4,vidarabine | lookchem [lookchem.com]

- 8. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 9. biocompare.com [biocompare.com]

- 10. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Vidarabine - Wikipedia [en.wikipedia.org]

- 13. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 14. Effects of PEGylation on the physicochemical properties and in vivo distribution of organic nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotin-PEG7-C2-S-Vidarabine: A Versatile Chemical Probe for Targeted Protein Degradation and E3 Ligase Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. A typical PROTAC consists of a "warhead" that binds to a target protein, an E3 ligase ligand, and a linker connecting the two.

This technical guide explores the multifaceted potential of Biotin-PEG7-C2-S-Vidarabine, a commercially available chemical entity. While Vidarabine, an adenosine analog, is not an established E3 ligase ligand based on current scientific literature, the unique combination of its components—a potential warhead (Vidarabine), a flexible linker (PEG7), and a versatile biochemical handle (Biotin)—makes this molecule a valuable tool for researchers in the TPD field. This document will detail its potential applications in target identification and validation, assay development, and as a foundational component for the rational design of novel protein degraders.

Component Analysis and Potential Applications

The structure of this compound offers a modular design for various research applications.

-

Vidarabine Moiety: A Potential "Warhead" for Adenosine-Binding Proteins Vidarabine (Ara-A) is a nucleoside analog with known antiviral properties, primarily through the inhibition of viral DNA polymerase.[1][2] Its structural similarity to adenosine suggests it could potentially bind to a range of adenosine- or ATP-binding proteins, such as kinases, polymerases, or other enzymes that utilize ATP as a cofactor. In the context of TPD, Vidarabine could serve as a "warhead" to target such proteins for degradation. The first critical step, however, is to identify its specific cellular protein targets.

-

PEG7 Linker: Optimizing Proximity and Physicochemical Properties Polyethylene glycol (PEG) linkers are widely used in PROTAC design.[3][4] They offer several advantages, including enhanced aqueous solubility, improved cell permeability, and conformational flexibility. The length and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The seven-unit PEG chain in this molecule provides a significant degree of spatial flexibility, which is often a starting point in PROTAC linker optimization.

-

Biotin Tag: A Versatile Tool for Experimental Validation The biotin component is arguably the most versatile feature of this molecule for research purposes. Its high-affinity and specific interaction with streptavidin (Kd ~10-15 M) is leveraged in a multitude of biochemical assays.[5] Rather than acting as an E3 ligase ligand, the biotin tag serves as a powerful handle for:

-

Target Engagement and Identification: Confirming that the Vidarabine warhead binds to its intended cellular targets and identifying those targets through affinity pulldown assays followed by mass spectrometry.

-

Assay Development: Immobilizing the molecule on streptavidin-coated surfaces for biophysical interaction studies, such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), to quantify binding kinetics.[6]

-

Proximity Labeling Studies: Biotin is central to proximity-dependent biotinylation techniques (e.g., BioID, AirID) used to map the interactome of a protein of interest, including identifying substrates of E3 ligases.[5][7][8][9]

-

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Chemical Formula | C36H60N8O12S2 | [10] |

| Molecular Weight | 861.04 g/mol | [10] |

| Description | A PEG-based linker that incorporates the adenosine analog Vidarabine. | [7][10][11] |

| Known Biological Role | Vidarabine is an antiviral agent active against herpes simplex and varicella zoster viruses. | [7][10][11] |

Experimental Protocols and Workflows

The following section provides detailed methodologies for hypothetical experiments utilizing this compound to validate its potential in TPD research.

Workflow 1: Identification of Cellular Targets of Vidarabine

This workflow describes how to use this compound to pull down and identify its binding partners from a cellular lysate.

Caption: Workflow for identifying protein targets of Vidarabine using a biotin-streptavidin pulldown assay.

Protocol: Affinity Pulldown of Vidarabine-Binding Proteins

-

Cell Lysis: Culture chosen cells to ~80-90% confluency. Harvest cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

Incubation: Dilute the cell lysate to a final concentration of 1-2 mg/mL. Add this compound to a final concentration of 1-10 µM. As a negative control, add an equivalent volume of DMSO to a separate aliquot of lysate. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Streptavidin Bead Preparation: While the incubation proceeds, wash streptavidin-coated magnetic beads three times with lysis buffer to equilibrate them.

-

Affinity Capture: Add the pre-washed streptavidin beads to the lysate and incubate for another 1 hour at 4°C with rotation to capture the biotinylated molecule and its binding partners.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer for 10 minutes (for Western blot analysis) or using a more gentle elution buffer (e.g., containing excess free biotin or a low pH buffer) for mass spectrometry.

-

Analysis:

-

Western Blot: Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected target proteins.

-

Mass Spectrometry: Subject the eluate to in-solution or on-bead trypsin digestion, followed by LC-MS/MS analysis to identify the full spectrum of interacting proteins.

-

Workflow 2: Conceptual Design of a Vidarabine-Based PROTAC

Once a protein target for Vidarabine is validated, a functional PROTAC can be designed. This involves replacing the biotin tag with a known E3 ligase ligand, such as those for VHL or Cereblon (CRBN).

Caption: Conceptual model of a Vidarabine-based PROTAC inducing target protein degradation.

Protocol: General Strategy for PROTAC Synthesis and Evaluation

-

Synthesis: Synthesize a small library of PROTAC molecules. This involves conjugating the Vidarabine warhead to a linker (e.g., PEG of varying lengths) and then to a known E3 ligase ligand (e.g., a derivative of thalidomide for CRBN or a hydroxyproline analog for VHL).

-

Biochemical Assays:

-

Binding Assays: Use biophysical methods like SPR, ITC, or fluorescence polarization to confirm that the synthesized PROTAC can still bind to both the target protein and the E3 ligase individually.

-

Ternary Complex Formation: Employ techniques like NanoBRET or FRET to demonstrate and quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro or in cells.

-

-

Cellular Assays:

-

Degradation Assays: Treat cells with the PROTAC at various concentrations and time points. Measure the levels of the target protein by Western blot or quantitative mass spectrometry (e.g., dMS) to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Selectivity Profiling: Perform proteome-wide analysis to ensure the PROTAC is selective for the intended target and does not cause degradation of other proteins.

-

Ubiquitination Assays: Conduct immunoprecipitation of the target protein followed by Western blotting for ubiquitin to confirm that the degradation is mediated by the ubiquitin-proteasome system.

-

Conclusion

This compound is a well-designed chemical tool with significant potential for advancing research in targeted protein degradation. While it is crucial to recognize that Vidarabine is not a known E3 ligase ligand, its utility should be viewed through the lens of its components. The Vidarabine moiety offers a starting point for targeting adenosine-binding proteins, the PEG linker provides a scaffold for PROTAC development, and the biotin tag enables robust biochemical and cellular assays for target identification, validation, and mechanistic studies. By employing the workflows and protocols outlined in this guide, researchers can effectively leverage this molecule to explore new target space and accelerate the design of novel, potent, and selective protein degraders.

References

- 1. mdpi.com [mdpi.com]

- 2. Biochemical strategies of E3 ubiquitin ligases target viruses in critical diseases [ouci.dntb.gov.ua]

- 3. Ligand for E3 Ligase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 8. Biomedicines | Free Full-Text | Identification of E3 Ubiquitin Ligase Substrates Using Biotin Ligase-Based Proximity Labeling Approaches [mdpi.com]

- 9. Identification of E3 Ubiquitin Ligase Substrates Using Biotin Ligase-Based Proximity Labeling Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human E3 ubiquitin ligases: accelerators and brakes for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

The Hypothetical Function of Vidarabine in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of proteins of interest (POIs).[1][2] An antiviral strategy utilizing PROTACs is a promising area of research, with the potential to target both viral and host proteins essential for viral replication.[3][4]

This technical guide explores the hypothetical application of the antiviral drug Vidarabine as a component in PROTAC design. While, to date, no published research has demonstrated the use of Vidarabine within a PROTAC molecule, its known mechanism of action as a viral DNA polymerase inhibitor presents an intriguing possibility for its use as a warhead to target viral proteins for degradation.[5][6][7] This document will first provide an in-depth overview of the core principles of PROTAC design and then delve into a theoretical framework for the design and evaluation of Vidarabine-based PROTACs.

Core Principles of PROTAC Design

A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[8][9][10][11] The PROTAC acts as a bridge, bringing the POI and the E3 ligase into close proximity, which facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI.[10] The polyubiquitinated POI is then recognized and degraded by the proteasome.[1]

Vidarabine: An Overview

Vidarabine, or Ara-A, is an antiviral medication primarily used to treat infections caused by the herpes simplex and varicella-zoster viruses.[7][12] Its mechanism of action involves the inhibition of viral DNA synthesis.[13] Upon entering a host cell, Vidarabine is phosphorylated to its active triphosphate form, ara-ATP.[6] Ara-ATP then competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination.[6][13]

References

- 1. Recent Advances in PROTAC-Based Antiviral Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PROTACs in Antivirals: Current Advancements and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PROTACs in Antivirals: Current Advancements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Vidarabine? [synapse.patsnap.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 9. theyouthlensproject.substack.com [theyouthlensproject.substack.com]

- 10. scienceopen.com [scienceopen.com]

- 11. arvinas.com [arvinas.com]

- 12. selleckchem.com [selleckchem.com]

- 13. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Solubility and Stability of Biotin-PEG7-C2-S-Vidarabine in Biological Buffers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Biotin-PEG7-C2-S-Vidarabine" is a specific and complex molecule for which extensive public-domain data on solubility and stability is not available. This guide is therefore constructed based on the known properties of its constituent components: Biotin-PEG linkers, thioether linkages, and the antiviral nucleoside analog, Vidarabine. The experimental protocols provided are established, standardized methods for characterizing novel bioconjugates. The quantitative data presented in the tables are predicted or hypothetical values based on the properties of the components and should be determined experimentally.

Introduction

This compound is a bioconjugate that combines the antiviral agent Vidarabine with a biotin moiety via a polyethylene glycol (PEG) linker. This construct is of interest in drug development for potential applications in targeted drug delivery or as a component of Proteolysis Targeting Chimeras (PROTACs). The biotin group can facilitate binding to streptavidin or avidin for assay development or targeted delivery applications. The PEG7 linker is designed to enhance aqueous solubility and provide a flexible spacer. The stability and solubility of this conjugate in biological buffers are critical parameters that influence its preclinical development, formulation, and ultimately, its therapeutic efficacy and safety.

This technical guide provides a predictive overview of the solubility and stability of this compound and details the necessary experimental protocols to definitively characterize these properties.

Predicted Solubility and Stability Profile

The overall solubility and stability of the conjugate are a composite of the properties of its three main components:

-

Vidarabine: The parent drug, Vidarabine, is known for its poor aqueous solubility.[1]

-

Biotin-PEG7 Linker: Polyethylene glycol (PEG) linkers are hydrophilic and are known to increase the aqueous solubility of conjugated molecules.[2][3] Biotin itself is a water-soluble vitamin.[4]

-

Thioether Linkage: The C2-S bond is a thioether linkage. While generally stable, thioether bonds can be susceptible to chemical and enzymatic degradation, particularly in intracellular environments rich in thiols like glutathione.[5][6]

Predicted Solubility

The presence of the hydrophilic PEG7 linker is expected to significantly improve the poor solubility of the parent Vidarabine molecule. However, the overall solubility will still be finite and requires empirical determination.

Table 1: Predicted Kinetic and Thermodynamic Solubility of this compound

| Parameter | Predicted Value | Buffer System(s) | Conditions |

| Kinetic Solubility | 50 - 200 µM | PBS, pH 7.4 | 2% DMSO, 90 min incubation |

| Thermodynamic Solubility | 20 - 100 µM | PBS, pH 7.4; Citrate, pH 5.0 | 24 hr incubation, 25°C |

Predicted Stability

The primary points of potential degradation are the glycosidic bond of the Vidarabine nucleoside, the thioether linkage, and the PEG chain under harsh conditions. Vidarabine is known to be metabolized by deamination.[7][8]

Table 2: Predicted Stability of this compound in Biological Buffers and Plasma

| Stability Type | Buffer/Matrix | Conditions | Predicted Half-life (t½) | Potential Degradation Pathways |

| Chemical Stability | ||||

| Hydrolytic (Acidic) | 0.1 M HCl | 60°C | Hours to Days | Cleavage of glycosidic bond in Vidarabine |

| Hydrolytic (Neutral) | PBS, pH 7.4 | 37°C | Weeks to Months | Slow hydrolysis of thioether linkage |

| Hydrolytic (Basic) | 0.1 M NaOH | 60°C | Days | Base-catalyzed hydrolysis |

| Oxidative | 3% H₂O₂ | Room Temp | Hours to Days | Oxidation of thioether to sulfoxide/sulfone |

| Plasma Stability | Human, Mouse, Rat Plasma | 37°C | Hours | Enzymatic deamination of Vidarabine; Thiol exchange with plasma proteins |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Kinetic Solubility Assay

This high-throughput assay provides an initial estimate of solubility.[9][10]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microtiter plate, add the DMSO stock solution to a biological buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of ≤2%. A range of final compound concentrations (e.g., 1-200 µM) should be prepared.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 37°C) for 1.5 to 2 hours.

-

Precipitate Detection:

-

Nephelometry: Measure light scattering in each well. An increase in scattering relative to buffer-only controls indicates precipitation.

-

Direct UV/LC-MS: Filter the solutions through a solubility filter plate. Quantify the concentration of the compound in the filtrate using a UV spectrophotometer or LC-MS against a standard curve.[11]

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the gold standard.[11]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., PBS pH 7.4, Citrate buffer pH 5.0, Tris-HCl pH 8.0).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand for a short period for undissolved solid to settle. Collect the supernatant and clarify it by centrifugation or filtration (using a filter compatible with the compound and solvent).

-

Quantification: Accurately dilute the clarified supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

-

Data Analysis: The thermodynamic solubility is reported as the average concentration (e.g., in µg/mL or mM) in the saturated solution.

Stability in Biological Buffers (Forced Degradation Study)

Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods as per ICH guidelines.[3][12][13]

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent and dilute it into various stress condition solutions. A typical starting concentration is 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.

-

Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Incubate the solid compound and a solution in PBS pH 7.4 at 80°C.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC-UV method. An ideal method will separate the parent compound from all degradation products.[14][15]

-

Degradant Identification: Use LC-MS/MS to obtain mass data for the characterization of degradation products.[1][16]

-

Data Analysis: Calculate the percentage of the parent compound remaining and the formation of degradation products over time to determine the degradation rate and half-life under each condition.

In Vitro Plasma Stability Assay

This assay assesses the compound's stability in the presence of plasma enzymes.[17][18][19]

Methodology:

-

Assay Setup: Incubate this compound (typically at 1 µM) in plasma (human, rat, mouse) from multiple donors at 37°C.[20][21]

-

Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the enzymatic reactions by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Precipitate the plasma proteins by centrifugation.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Visualizations: Pathways and Workflows

Biological Pathway: Vidarabine Mechanism of Action

Vidarabine is a nucleoside analog that, once inside a cell, is phosphorylated by cellular kinases to its active triphosphate form (ara-ATP).[7][22] Ara-ATP then inhibits viral DNA polymerase and can be incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.[5][8]

Caption: Mechanism of action of Vidarabine.

Biological Pathway: Biotin's Role in Metabolism

Biotin acts as a covalently bound coenzyme for several carboxylase enzymes that are critical in metabolic pathways such as fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[2][23][24]

Caption: Role of Biotin in key metabolic pathways.

Experimental Workflow: Solubility Determination

A logical workflow for determining the solubility of a new chemical entity involves progressing from a high-throughput kinetic assay to a more definitive thermodynamic assay.

Caption: Experimental workflow for solubility determination.

Experimental Workflow: Stability Assessment

A comprehensive stability assessment involves subjecting the compound to forced degradation conditions and evaluating its stability in a biologically relevant matrix like plasma.

Caption: Experimental workflow for stability assessment.

References

- 1. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Biotin? [synapse.patsnap.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. [Importance of biotin metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Vidarabine - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Vidarabine? [synapse.patsnap.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. enamine.net [enamine.net]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thaiscience.info [thaiscience.info]

- 16. mdpi.com [mdpi.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. Plasma Stability Assay | Domainex [domainex.co.uk]

- 20. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. Vidarabine---Adenine arabinoside-_Chemicalbook [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. Biotin in metabolism and its relationship to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Biotin-PEG7-C2-S-Vidarabine for Inducing Protein Proximity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel bifunctional molecule, Biotin-PEG7-C2-S-Vidarabine, and its potential application in inducing protein proximity. This molecule is comprised of a biotin moiety, a polyethylene glycol (PEG) linker, and the antiviral drug Vidarabine. The guide outlines a hypothesized mechanism of action wherein the molecule facilitates the close association of a biotin-binding protein and a Vidarabine-targeted protein. Detailed experimental protocols are provided to enable researchers to investigate and validate this induced proximity. Furthermore, this document presents hypothetical quantitative data and visualizations to illustrate the expected outcomes and underlying biological processes.

Introduction

The targeted induction of protein proximity is a rapidly advancing field in chemical biology and drug discovery. By designing molecules that can simultaneously bind to two distinct proteins, researchers can artificially bring them into close spatial range, thereby modulating cellular signaling, inducing post-translational modifications, or triggering protein degradation. This compound is a novel bifunctional molecule with the potential to be a valuable tool in this domain. Its unique composition allows for the recruitment of a biotin-binding protein to a specific target of the antiviral agent, Vidarabine.

Hypothesized Mechanism of Action

This compound is designed to function as a molecular bridge. The Vidarabine component of the molecule is expected to bind to its target, primarily viral DNA polymerase.[1][2][3] Concurrently, the biotin moiety can be recognized by a biotin-binding protein, such as streptavidin or a streptavidin-fusion protein expressed within a model system. The PEG7 linker provides the necessary spacing and flexibility to allow for the simultaneous binding of both entities, resulting in a stable ternary complex and inducing the proximity of the two proteins.

Caption: Hypothesized mechanism of this compound.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the experimental protocols outlined in this guide.

Table 1: Binding Affinity and Potency

| Parameter | Value | Target Protein | Method |

| Biotin-Streptavidin Kd | ~1 x 10-14 M[4][5] | Streptavidin | Surface Plasmon Resonance |

| Vidarabine IC50 (HSV-1) | 9.3 µg/mL[6][7] | HSV-1 DNA Polymerase | In vitro activity assay |

| Vidarabine IC50 (HSV-2) | 11.3 µg/mL[6][7] | HSV-2 DNA Polymerase | In vitro activity assay |

Table 2: Cellular Proximity Induction (Hypothetical Data)

| Assay | Cell Line | Treatment | Proximity Signal (Normalized) |

| Proximity Ligation Assay | HEK293T expressing Streptavidin-GFP & HSV-1 DNA Polymerase | Vehicle | 1.0 |

| This compound (1 µM) | 8.5 | ||

| Vidarabine only (1 µM) | 1.2 | ||

| Biotin only (1 µM) | 1.1 | ||

| Co-Immunoprecipitation | HEK293T expressing Streptavidin-FLAG & HSV-1 DNA Polymerase | Vehicle | 1.0 |

| This compound (1 µM) | 6.2 |

Experimental Protocols

In Vitro Binding Assay: Surface Plasmon Resonance (SPR)

This protocol is designed to confirm the binding of the biotin and Vidarabine moieties to their respective targets.

-

Immobilization: Covalently immobilize recombinant streptavidin and recombinant HSV-1 DNA Polymerase on separate sensor chips.

-

Analyte Preparation: Prepare serial dilutions of this compound, biotin, and Vidarabine in a suitable running buffer.

-

Binding Measurement: Inject the analyte solutions over the sensor chips and monitor the change in response units (RU) to determine association and dissociation rates.

-

Data Analysis: Calculate the equilibrium dissociation constant (Kd) for the biotin-streptavidin interaction and the binding kinetics for the Vidarabine-DNA polymerase interaction.

Cell-Based Proximity Assay: Proximity Ligation Assay (PLA)

This protocol details the steps to visualize and quantify the induced proximity in a cellular context.[8][9]

-

Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with plasmids encoding for a streptavidin-fusion protein (e.g., Streptavidin-GFP) and the target protein (e.g., HSV-1 DNA Polymerase). Seed the cells on coverslips.

-

Treatment: Treat the cells with this compound at the desired concentration for a specified time. Include vehicle, Vidarabine only, and biotin only controls.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding using a suitable blocking buffer.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies targeting the two proteins of interest (e.g., anti-GFP and anti-HSV-1 DNA Polymerase antibodies raised in different species).

-

PLA Probe Incubation: Add the PLA probes (secondary antibodies conjugated to oligonucleotides) that recognize the primary antibodies.

-

Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes will be ligated to form a circular DNA template.

-

Amplification: Perform rolling circle amplification using a DNA polymerase and fluorescently labeled oligonucleotides.

-

Imaging and Analysis: Visualize the fluorescent PLA signals using a fluorescence microscope. Quantify the number of PLA signals per cell to determine the extent of protein proximity.

Caption: Experimental workflow for Proximity Ligation Assay (PLA).

Cell-Based Proximity Assay: Co-Immunoprecipitation (Co-IP)

This protocol provides a method to biochemically confirm the induced protein-protein interaction.[10][11]

-

Cell Culture and Transfection: Co-transfect cells with plasmids for a tagged streptavidin-fusion protein (e.g., Streptavidin-FLAG) and the target protein.

-

Treatment: Treat the cells with this compound and appropriate controls.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with anti-FLAG antibody-conjugated beads to pull down the streptavidin-fusion protein.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the streptavidin-fusion protein (e.g., anti-FLAG) and the target protein (e.g., anti-HSV-1 DNA Polymerase) to detect co-precipitation.

Signaling Pathway Visualization

The primary mechanism of Vidarabine's antiviral activity is the inhibition of viral DNA replication.[1][12][13] The induced proximity of a large protein, such as a streptavidin fusion, to the viral DNA polymerase could further sterically hinder the replication process.

Caption: Inhibition of viral DNA replication by Vidarabine and induced proximity.

Conclusion

This compound represents a promising chemical tool for the targeted induction of protein proximity. This guide provides the theoretical framework and practical methodologies for researchers to explore its potential applications. The provided protocols, along with the illustrative data and diagrams, serve as a foundation for designing and executing experiments to validate the hypothesized mechanism and to further investigate the downstream consequences of the induced protein-protein interaction. As the field of targeted protein proximity modulation continues to expand, molecules like this compound will likely play a significant role in dissecting complex biological processes and developing novel therapeutic strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Vidarabine---Adenine arabinoside-_Chemicalbook [chemicalbook.com]

- 4. Streptavidin - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vidarabine | DNA/RNA Synthesis | Tyrosine Kinases | HSV | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 9. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 11. assaygenie.com [assaygenie.com]

- 12. What is the mechanism of Vidarabine? [synapse.patsnap.com]

- 13. Vidarabine - Wikipedia [en.wikipedia.org]

The Significance of the C2-S Linker in Biotin-PEG7-C2-S-Vidarabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG7-C2-S-Vidarabine is a heterobifunctional molecule designed for targeted delivery of the antiviral agent Vidarabine. This technical guide provides an in-depth analysis of the molecule's core components, with a particular focus on the critical role of the C2-S (disulfide) linker. We will explore the strategic integration of a biotin targeting moiety, a polyethylene glycol (PEG) spacer, a cleavable disulfide linker, and the Vidarabine payload. This document details the underlying principles of its design, proposes experimental protocols for its evaluation, and presents representative data to illustrate its potential mechanism of action and performance.

Introduction: The Architecture of a Targeted Drug Conjugate

The design of this compound integrates four key functional units, each contributing to the overall efficacy and specificity of the conjugate.

-

Biotin (Targeting Moiety): Biotin, or Vitamin B7, serves as the targeting ligand. Its high affinity for the biotin receptor (sodium-dependent multivitamin transporter, SMVT), which is often overexpressed on the surface of various cancer cells, facilitates selective uptake through receptor-mediated endocytosis[1].

-

PEG7 (Spacer): The seven-unit polyethylene glycol (PEG) spacer enhances the solubility and stability of the conjugate in circulation[2]. PEGylation can also reduce the immunogenicity of the molecule and prolong its plasma half-life[2].

-

Vidarabine (Payload): Vidarabine is an adenosine analog with established antiviral activity, functioning by interfering with viral DNA synthesis[3][4]. Recent studies have also indicated its ability to modulate cellular signaling pathways, such as the adenosine A2A receptor (A2AR) pathway, suggesting broader therapeutic potential[3].

-

C2-S Linker (Cleavable Linkage): The central element of this guide, the C2-S linker, is a disulfide bond flanked by a two-carbon (ethyl) spacer. This linker is designed to be stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the highly reducing intracellular environment, thereby releasing the Vidarabine payload within the target cell[5][6][7].

The C2-S Disulfide Linker: A Gatekeeper for Payload Release

The disulfide bond is a key feature in many targeted drug delivery systems due to its differential stability in extracellular versus intracellular environments[5][6].

Mechanism of Action: The cytoplasm of a cell maintains a high concentration of reducing agents, most notably glutathione (GSH), with concentrations ranging from 1-10 mM. In contrast, the concentration of GSH in the blood plasma is significantly lower, in the micromolar range[7][8]. This steep redox gradient is exploited by the C2-S linker.

-

Extracellular Stability: In the bloodstream, the disulfide bond remains largely intact, ensuring that the cytotoxic payload is not prematurely released, which would lead to off-target toxicity[6][7].

-

Intracellular Cleavage: Upon internalization into the target cell, the high concentration of intracellular glutathione facilitates the reduction of the disulfide bond, cleaving the linker and liberating the Vidarabine payload[5][8].

The Significance of the "C2" Ethyl Spacer: The two-carbon spacer adjacent to the disulfide bond is not an arbitrary choice. Steric hindrance around the disulfide linkage can significantly influence its stability and cleavage kinetics. While extensive data on the specific C2 spacer in this context is not publicly available, studies on similar disulfide-linked conjugates have shown that even minor modifications, such as the addition of methyl or ethyl groups near the disulfide bond, can modulate the rate of reduction[9]. The ethyl group in the C2-S linker likely provides a balance between sufficient stability in circulation and efficient cleavage once inside the cell.

Data Presentation (Representative)

While specific quantitative data for this compound is not available in the public domain, the following tables present representative data based on studies of similar biotinylated and disulfide-linked drug conjugates. These tables are intended to illustrate the expected performance metrics.

Table 1: Representative Plasma Stability of a Disulfide-Linked Conjugate

| Time (hours) | % Intact Conjugate (in human plasma at 37°C) |

| 0 | 100 |

| 24 | 95 |

| 48 | 91 |

| 72 | 88 |

| 96 | 85 |

Data is hypothetical and based on typical stability profiles of disulfide-linked antibody-drug conjugates.

Table 2: Representative Glutathione-Mediated Payload Release

| Time (hours) | % Vidarabine Released (10 mM GSH at 37°C) |

| 0 | 0 |

| 1 | 25 |

| 2 | 48 |

| 4 | 75 |

| 8 | 92 |

| 24 | >99 |

Data is hypothetical and illustrates the expected cleavage kinetics in a reducing environment mimicking the intracellular cytoplasm.

Table 3: Representative Cellular Uptake in Biotin Receptor-Positive Cells

| Time (minutes) | Intracellular Concentration (ng/mg protein) |

| 0 | 0 |

| 15 | 50 |

| 30 | 120 |

| 60 | 250 |

| 120 | 400 |

Data is hypothetical, representing typical uptake of a biotinylated compound in cells overexpressing the biotin receptor.

Signaling Pathways and Mechanisms of Action

Vidarabine-Mediated Adenosine A2A Receptor Signaling

Recent research has shown that Vidarabine, as an adenosine analog, can modulate the adenosine A2A receptor (A2AR) signaling pathway[3]. This pathway is involved in regulating intestinal motility and inflammation. Vidarabine has been observed to inhibit the expression of A2AR, which can lead to the upregulation of downstream effectors like calmodulin (CaM) and myosin light chain kinase (MLCK), ultimately promoting myosin light chain (MLC) phosphorylation and cellular motility[3].

Caption: Vidarabine's modulation of the A2AR signaling pathway.

Potential PROTAC-Mediated Protein Degradation

Several commercial suppliers describe this compound as a "PROTAC Linker"[4][][11][12]. PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. In this hypothetical scenario, Vidarabine would act as the "warhead" binding to a target protein, while another part of the molecule (not present in this specific construct but could be added) would bind an E3 ubiquitin ligase. The linker's role is to bridge these two to form a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound. These are adapted from standard protocols for similar drug conjugates.

Synthesis and Purification of this compound

This protocol outlines a potential synthetic route.

Materials:

-

Biotin-PEG7-amine

-

2,2'-Dithiodipyridine

-

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

-

Vidarabine with a free thiol group (Thio-Vidarabine)

-

Dimethylformamide (DMF), Dichloromethane (DCM), Triethylamine (TEA)

-

HPLC-grade solvents (acetonitrile, water), Trifluoroacetic acid (TFA)

-

Reverse-phase HPLC system with a C18 column

Procedure:

-

Activation of Biotin-PEG7-amine: Dissolve Biotin-PEG7-amine and SPDP (1.2 equivalents) in anhydrous DMF. Add TEA (2.5 equivalents) and stir the reaction mixture under an inert atmosphere at room temperature for 4 hours.

-

Introduction of Thiol-reactive group: Monitor the reaction by LC-MS. Once complete, the solvent is removed under reduced pressure to yield the Biotin-PEG7-SPDP intermediate.

-

Conjugation to Thio-Vidarabine: Dissolve the Biotin-PEG7-SPDP intermediate and Thio-Vidarabine (1.5 equivalents) in a DMF/water mixture. Adjust the pH to ~7.5 with a suitable buffer.

-

Disulfide Bond Formation: Stir the reaction mixture at room temperature for 12 hours. The reaction involves a disulfide exchange where the thiol on Vidarabine displaces the 2-pyridinethione from the SPDP linker.

-

Purification: Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient with 0.1% TFA.

-

Characterization: Collect fractions containing the desired product, pool, and lyophilize. Confirm the identity and purity of the final this compound conjugate by high-resolution mass spectrometry and NMR.

Caption: Workflow for the synthesis of this compound.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the conjugate in human plasma.

Materials:

-

This compound

-

Human plasma (frozen)

-

Phosphate-buffered saline (PBS)

-

LC-MS/MS system

-

Protein precipitation solution (e.g., acetonitrile with 1% formic acid)

-

Internal standard (e.g., a stable isotope-labeled analog)

Procedure:

-

Preparation: Thaw human plasma at 37°C. Prepare a stock solution of the conjugate in DMSO.

-

Incubation: Spike the conjugate into pre-warmed plasma to a final concentration of 10 µM. Incubate the mixture in a shaking water bath at 37°C.

-

Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (50 µL) of the plasma sample.

-

Sample Processing: Immediately add the plasma aliquot to 200 µL of ice-cold protein precipitation solution containing the internal standard. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS.

-

Quantification: Quantify the remaining intact conjugate at each time point by comparing its peak area to that of the internal standard. Calculate the percentage of intact conjugate remaining over time and determine the half-life (t½).

Intracellular Cleavage Assay

Objective: To measure the rate of Vidarabine release in a reducing environment simulating the cell cytoplasm.

Materials:

-

This compound

-

Glutathione (GSH)

-

PBS (pH 7.4)

-

LC-MS/MS system

-

Quenching solution (e.g., N-ethylmaleimide in acetonitrile)

Procedure:

-

Reaction Setup: Prepare a solution of the conjugate (10 µM) in PBS. Prepare a separate stock solution of GSH (to a final concentration of 10 mM).

-

Initiation: Add the GSH stock to the conjugate solution to initiate the cleavage reaction. Incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to the quenching solution. N-ethylmaleimide will cap free thiols and prevent further reaction.

-

Analysis: Analyze the samples directly by LC-MS/MS to quantify the amount of released Vidarabine and remaining intact conjugate.

-

Data Analysis: Plot the concentration of released Vidarabine over time to determine the cleavage kinetics.

Cellular Uptake and Payload Release Analysis

Objective: To quantify the uptake of the conjugate and the subsequent intracellular release of Vidarabine in biotin receptor-positive cells.

Materials:

-

Biotin receptor-positive cell line (e.g., HeLa) and a negative control cell line.

-

Cell culture medium, PBS, trypsin.

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with the conjugate at a specified concentration (e.g., 5 µM) in serum-free media.

-

Incubation: Incubate for various time points (e.g., 0, 30, 60, 120, 240 minutes) at 37°C.

-

Washing: At each time point, aspirate the media and wash the cells three times with ice-cold PBS to remove any non-internalized conjugate.

-

Cell Lysis: Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Sample Preparation: Perform protein precipitation on the cell lysate using cold acetonitrile. Centrifuge to pellet debris.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the intracellular concentrations of both the intact conjugate and the released Vidarabine. Normalize the data to the total protein concentration of the lysate.

Conclusion

The this compound conjugate is a thoughtfully designed molecule for targeted drug delivery. The C2-S disulfide linker is of paramount significance, acting as a redox-sensitive trigger that ensures payload stability in circulation and facilitates targeted release within the reducing environment of the cell. The biotin targeting moiety and the PEG spacer further enhance its potential for selective and effective delivery of the Vidarabine payload. While the characterization of this specific molecule is not widely published, the principles underlying its design are well-established in the field of drug delivery and targeted therapeutics. The experimental protocols provided herein offer a robust framework for its comprehensive evaluation. Further investigation into its potential as a PROTAC component could unveil novel therapeutic applications for Vidarabine beyond its traditional antiviral role.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|CAS |DC Chemicals [dcchemicals.com]

- 5. Quantitative collision‐induced unfolding differentiates model antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 11. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lessons-in-protac-design-from-selective-degradation-with-a-promiscuous-warhead - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of a Biotin-PEG7-C2-S-Vidarabine-based PROTAC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis, purification, and characterization of a Biotin-PEG7-C2-S-Vidarabine-based Proteolysis Targeting Chimera (PROTAC). Additionally, it includes information on the mechanism of action of Vidarabine and representative data for the characterization and biological evaluation of the synthesized PROTAC.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."[3] The PROTAC described herein, this compound, is designed to utilize Vidarabine as the warhead for a target protein, a flexible PEG7 linker to provide optimal spacing and solubility, a stable sulfide bond, and a biotin moiety for detection, purification, or as a potential E3 ligase binder mimic in certain contexts. Vidarabine is an antiviral nucleoside analog that, upon intracellular phosphorylation, inhibits viral DNA polymerase.[4][5][6][7]

Proposed Synthetic Workflow

The synthesis of this compound can be achieved through a two-step process. The first step involves the selective activation of the 5'-hydroxyl group of Vidarabine by converting it into a good leaving group, such as a tosylate. The second step is a nucleophilic substitution reaction where a thiol-containing biotin-PEG linker displaces the tosylate group to form the final PROTAC with a stable sulfide linkage.

Experimental Protocols

3.1. Step 1: Synthesis of 5'-O-Tosyl-Vidarabine

This protocol describes the selective tosylation of the primary 5'-hydroxyl group of Vidarabine.

Materials and Reagents:

-

Vidarabine

-

Anhydrous Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Dissolve Vidarabine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add p-Toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 5'-O-Tosyl-Vidarabine.

3.2. Step 2: Synthesis of this compound

This protocol details the coupling of the tosylated Vidarabine with the thiol-containing linker.

Materials and Reagents:

-

5'-O-Tosyl-Vidarabine (from Step 1)

-

Biotin-PEG7-C2-SH (commercially available or pre-synthesized)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIEA)

-

Reverse-phase HPLC system for purification

-

Acetonitrile and water (with 0.1% TFA for HPLC)

Procedure:

-

Dissolve 5'-O-Tosyl-Vidarabine (1 equivalent) and Biotin-PEG7-C2-SH (1.2 equivalents) in anhydrous DMF under an inert atmosphere.

-

Add DIEA (2.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water.

-

Purify the crude product by reverse-phase preparative HPLC using a gradient of acetonitrile in water (containing 0.1% TFA).

-

Lyophilize the collected fractions to obtain the final product, this compound, as a white solid.

Characterization and Data

The synthesized PROTAC should be characterized by mass spectrometry and NMR to confirm its identity and purity.

Table 1: Representative Synthesis Data

| Compound | Starting Material | Molar Equiv. | Reagent | Yield (%) | Purity (HPLC, %) |

| 5'-O-Tosyl-Vidarabine | Vidarabine | 1.0 | p-Toluenesulfonyl chloride | 75 | >95 |

| This compound | 5'-O-Tosyl-Vidarabine | 1.0 | Biotin-PEG7-C2-SH | 45 | >98 |

Table 2: Mass Spectrometry Characterization

| Compound | Formula | Calculated Mass (M) | Observed Mass [M+H]⁺ |

| This compound | C37H61N7O13S2 | 891.38 | 892.39 |

Mechanism of Action: Vidarabine Signaling Pathway

Vidarabine is a prodrug that requires intracellular activation. Once inside the cell, it is phosphorylated by cellular kinases to its active triphosphate form, ara-ATP.[4][5][7] Ara-ATP then acts as a competitive inhibitor of viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and the inhibition of viral replication.[4][5]

Biological Evaluation

The efficacy of the synthesized PROTAC can be evaluated by determining its ability to induce the degradation of a target protein. This is typically quantified by measuring the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The functional consequence of target degradation can be assessed in cellular assays to determine the EC50 (half-maximal effective concentration).

Table 3: Representative Biological Activity Data

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | EC50 (nM) (Cell Viability) |

| This compound | Target X | Cancer_Cell_Line_A | 50 | 90 | 120 |

| This compound | Target X | Cancer_Cell_Line_B | 85 | 85 | 250 |

| Vidarabine (Control) | - | Cancer_Cell_Line_A | N/A | N/A | >10,000 |

Note: The data presented in the tables are representative and should be determined experimentally for each synthesized batch.

Conclusion

This document provides a comprehensive, albeit proposed, protocol for the synthesis and characterization of this compound. The synthetic strategy is based on well-established chemical transformations. The provided diagrams and data tables serve as a guide for researchers in the field of targeted protein degradation. Successful synthesis and evaluation of this PROTAC could provide a valuable tool for chemical biology and drug discovery.

References

- 1. What is Vidarabine used for? [synapse.patsnap.com]

- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Vidarabine? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Vidarabine - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Biotin-PEG7-C2-S-Vidarabine in a Cell-Based Degradation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate proteins of interest. Biotin-PEG7-C2-S-Vidarabine is a novel compound featuring the adenosine analog Vidarabine, a flexible PEG7 linker, and a biotin tag. This molecule is designed to function as a PROTAC, hijacking an E3 ubiquitin ligase to induce the degradation of a target protein.

This document provides a detailed protocol for utilizing this compound in a cell-based degradation assay. The inclusion of a biotin tag offers a unique advantage for mechanistic studies, enabling straightforward confirmation of target engagement, ternary complex formation, and ubiquitination through affinity purification.

Hypothetical Mechanism of Action

For the purpose of this application note, we hypothesize that the Vidarabine moiety of this compound targets an adenosine-binding cellular protein. As an adenosine analog, Vidarabine is proposed to bind to the ATP-binding pocket of a target protein, for instance, an Adenosine-Binding Helicase X (ABH-X) . The other end of the molecule is presumed to recruit an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) , thereby forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate ABH-X, marking it for degradation by the 26S proteasome. The biotin tag serves as an affinity handle for downstream biochemical assays.

Experimental Protocols

This section outlines the necessary protocols to assess the degradation of a hypothetical target protein, ABH-X, mediated by this compound.

Part 1: Cell-Based Protein Degradation Assay

Objective: To determine the dose- and time-dependent degradation of the target protein ABH-X upon treatment with this compound.

Materials:

-

Cell Line: A human cell line endogenously expressing the target protein ABH-X (e.g., HeLa, HEK293T).

-

Compounds:

-

This compound (dissolved in DMSO)

-

Negative Control 1: An inactive epimer of the VHL-binding ligand portion of the PROTAC (if available).

-

Negative Control 2: Free VHL ligand.

-

Proteasome Inhibitor: MG132 (dissolved in DMSO).

-

Vehicle Control: DMSO.

-

-

Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin.

-

Reagents for Lysis: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Reagents for Western Blotting:

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane and transfer buffer.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary Antibodies: Rabbit anti-ABH-X, Mouse anti-VHL, Rabbit anti-GAPDH (or other loading control).

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Chemiluminescent substrate (ECL).

-

Procedure:

-

Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment (Dose-Response):

-

Prepare serial dilutions of this compound in culture medium (e.g., 1, 10, 100, 1000 nM).

-

Aspirate the old medium and treat the cells with the compound dilutions. Include a vehicle control (DMSO).

-

Incubate for a fixed time point (e.g., 18 hours).

-

-

Compound Treatment (Time-Course):

-

Treat cells with a fixed concentration of this compound (e.g., 100 nM).

-

Harvest cells at different time points (e.g., 0, 2, 4, 8, 18, 24 hours).

-

-

Cell Lysis:

-

At each time point, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-